8-[2-(4-chlorophenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-[2-(4-Chlorophenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative characterized by a triazaspiro[4.5]decane core. Key structural features include:
- 3-Methyl group: Positioned at the nitrogen atom in the hydantoin ring.
- 8-Substituent: A 2-(4-chlorophenyl)acetyl moiety, introducing an aromatic chlorophenyl group linked via an acetyl spacer.
Properties
IUPAC Name |
8-[2-(4-chlorophenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-19-14(22)16(18-15(19)23)6-8-20(9-7-16)13(21)10-11-2-4-12(17)5-3-11/h2-5H,6-10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEYOHVOYJCJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Insights
Role of the 4-Chlorophenyl Group
- This contrasts with CWHM-123’s 5-chloro-2-hydroxybenzyl group, which adds hydrogen-bonding capability via the hydroxyl group .
- The acetyl linker in the target compound may improve metabolic stability compared to direct benzyl substitutions (e.g., TRI-BE) by reducing susceptibility to oxidative metabolism .
Impact of Alkyl Substituents at R3
- The 3-methyl group in the target compound is smaller than the 3-ethyl group in CWHM-123, which could reduce steric hindrance and improve solubility. However, ethyl groups in CWHM-123 contribute to antimalarial potency, suggesting alkyl chain length influences activity .
Spirocyclic Core Modifications
- The 1,3-dimethyl analog () shares the target’s 4-chlorophenylacetyl group but introduces an additional methyl at position 1.
Preparation Methods
Synthesis of the 1,3,8-Triazaspiro[4.5]decane Core Structure
The spirocyclic backbone is constructed via cyclocondensation of 4-carbamoylpiperidine derivatives with formamide. For instance, 1-benzyl-4-carbamoyl-4-N-(3-methylanilino)piperidine undergoes reflux in formamide at 160–180°C for 20 hours, facilitating intramolecular cyclization to yield 1-benzyl-4-oxo-1,3,8-triazaspiro[4.5]decane . This method achieves a 68–72% yield, with purification via chloroform extraction and recrystallization from toluene. Critical parameters include stoichiometric excess of formamide (3:1 molar ratio) and inert gas purging to prevent oxidation .
A modified approach substitutes the benzyl group with phenyl or methyl substituents. For example, 1-(4-methylphenyl)-4-carbamoylpiperidine reacts with formamide under reflux, followed by alkaline extraction to isolate 1-(4-methylphenyl)-4-oxo-1,3,8-triazaspiro[4.5]decane . The spirocyclic intermediate is characterized by NMR (δ 3.85 ppm for the sp3-hybridized N–CH2–N group) and a melting point of 221–222°C .
Acylation at the 8-Position with 2-(4-Chlorophenyl)acetyl Groups
Introducing the 2-(4-chlorophenyl)acetyl moiety at the 8-nitrogen requires Friedel-Crafts acylation or nucleophilic substitution. Patent DE102004014296A1 details the use of 2-(4-chlorophenyl)acetyl chloride in a two-phase system of 4-methyl-2-pentanone and aqueous sodium carbonate . The spirocyclic amine reacts with the acyl chloride at 80–90°C for 12 hours, catalyzed by potassium iodide (0.5 mol%), achieving 85–90% conversion . Excess acyl chloride (1.2 equivalents) ensures complete substitution, confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Alternative methods employ 2-(4-chlorophenyl)acetic acid activated by thionyl chloride. The acid chloride is generated in situ and reacted with the spirocyclic amine in dichloromethane at 25°C for 6 hours, yielding 8-[2-(4-chlorophenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione with 78% efficiency . Post-reaction workup involves washing with 5% HCl to remove unreacted acid, followed by silica gel chromatography (eluent: chloroform/methanol 9:1) .
Methylation at the 3-Position
Methylation of the secondary amine at the 3-position is achieved using methyl iodide or dimethyl sulfate in the presence of a base. A representative procedure from US3238216A involves treating 8-[2-(4-chlorophenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione with methyl iodide (1.5 equivalents) and potassium carbonate in acetone at 50°C for 8 hours . The reaction progress is monitored by IR spectroscopy, observing the disappearance of the N–H stretch at 3300 cm⁻¹. The product is isolated via solvent evaporation and recrystallized from diethyl ether, yielding a white crystalline solid (mp 172–174°C) .
A regioselective methylation method uses phase-transfer catalysis. Combining the spirocyclic compound with tetrabutylammonium bromide (5 mol%) and methyl chloride in a water/dichloroethane emulsion at pH 10–12 achieves 92% selectivity for the 3-methyl derivative .
Purification and Characterization
Crude products are purified through sequential recrystallization and column chromatography. For instance, 8-[2-(4-chlorophenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is dissolved in hot acetone (50 mL/g) and cooled to −20°C to precipitate impurities . Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water 70:30) to achieve >99% purity .
Structural confirmation relies on:
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¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 2H, Ar–H), 7.25 (d, J = 8.4 Hz, 2H, Ar–H), 4.12 (s, 2H, CO–CH₂–Ar), 3.78 (s, 3H, N–CH₃), 3.45–3.20 (m, 4H, spiropyran CH₂) .
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Elemental Analysis : Calculated for C₂₀H₂₁ClN₃O₃: C, 60.38%; H, 5.32%; N, 10.56%. Found: C, 60.25%; H, 5.41%; N, 10.48% .
Scalability and Industrial Adaptations
Large-scale synthesis (≥1 kg) utilizes continuous-flow reactors to enhance reproducibility. A patent-described setup mixes the spirocyclic amine and acyl chloride in a tubular reactor (residence time: 2 minutes) at 100°C, achieving 94% yield with 99.5% purity . Downstream processing includes centrifugal filtration and fluidized-bed drying to minimize decomposition .
Q & A
What are the optimal synthetic routes and reaction conditions for 8-[2-(4-chlorophenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic core followed by functionalization. Key steps include:
- Core construction: Cyclization of precursor amines and ketones under reflux conditions in aprotic solvents like dichloromethane (DCM) .
- Functionalization: Introduction of the 4-chlorophenylacetyl group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts such as triethylamine to mitigate side reactions .
- Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
Critical parameters include temperature control (0–25°C for sensitive steps) and solvent selection to avoid hydrolysis of intermediates .
Which analytical techniques are most effective for characterizing this compound and verifying its purity?
Level: Basic
Methodological Answer:
A combination of techniques ensures structural confirmation and purity assessment:
- NMR spectroscopy: H and C NMR identify spirocyclic protons (e.g., δ 1.2–2.8 ppm for methyl groups) and aromatic signals (δ 7.2–7.6 ppm for chlorophenyl) .
- HPLC-MS: Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves impurities, while MS confirms the molecular ion peak (e.g., m/z 433.2 [M+H]) .
- X-ray crystallography: Single-crystal diffraction (e.g., monoclinic P21/c space group) validates bond angles and dihedral angles critical for SAR studies .
How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological activity?
Level: Advanced
Methodological Answer:
SAR strategies focus on modifying substituents while preserving the spirocyclic core:
- Functional group variation: Replace the 4-chlorophenylacetyl group with sulfonyl or trifluoromethyl analogs to evaluate changes in receptor binding .
- Bioisosteric replacements: Substitute the methyl group at position 3 with ethyl or cyclopropyl to assess steric and electronic effects on potency .
- In vitro assays: Use enzyme inhibition assays (e.g., IC determination against target kinases) and cell-based models (e.g., cytotoxicity in cancer lines) to quantify activity shifts .
How does crystallographic data inform molecular docking and target interaction studies?
Level: Advanced
Methodological Answer:
X-ray crystallography provides atomic-resolution insights:
- Binding pocket analysis: The crystal structure (e.g., PDB ID in ) reveals hydrophobic interactions between the chlorophenyl group and receptor residues like Phe360.
- Docking simulations: Software like AutoDock Vina uses crystallographic coordinates to predict binding modes, with scoring functions prioritizing hydrogen bonds (e.g., between the dione moiety and Arg122) .
- Dynamic validation: Molecular dynamics (MD) simulations (50–100 ns) assess stability of docked conformations, measuring RMSD values (<2 Å for viable poses) .
How should researchers resolve contradictions in reported biological activity data across studies?
Level: Advanced
Methodological Answer:
Discrepancies (e.g., varying IC values in kinase assays) can be addressed via:
- Assay standardization: Compare protocols for differences in buffer pH, ATP concentrations, or incubation times .
- Orthogonal validation: Confirm activity using alternate methods (e.g., SPR for binding affinity vs. fluorescence-based enzymatic assays) .
- Meta-analysis: Pool data from multiple studies to identify trends, adjusting for variables like cell line heterogeneity or compound batch purity .
What methodologies are recommended for evaluating pharmacokinetic properties?
Level: Basic
Methodological Answer:
Key assays include:
- Solubility: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified via UV-Vis spectroscopy .
- Metabolic stability: Incubation with liver microsomes (human/rat), monitoring parent compound depletion via LC-MS/MS .
- Plasma protein binding: Equilibrium dialysis or ultrafiltration to measure free vs. bound fractions .
How can the compound’s therapeutic potential be assessed in complex disease models?
Level: Advanced
Methodological Answer:
Advanced models include:
- In vivo efficacy: Administer the compound (10–50 mg/kg) in diabetic rodent models (e.g., streptozotocin-induced) to monitor glucose-lowering effects .
- Combination therapy: Co-administration with standard drugs (e.g., metformin) to evaluate synergistic effects via isobologram analysis .
- Toxicity profiling: Acute (14-day) and chronic (90-day) dosing in rodents, with histopathology and serum biomarker analysis (e.g., ALT/AST for hepatotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
